[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(4-methoxyphenyl)piperazino]methanone
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Overview
Description
- These types of compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties .
[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(4-methoxyphenyl)piperazino]methanone: is a complex organic compound with a fascinating structure. Let’s break it down:
Preparation Methods
- The synthetic route involves a two-step procedure:
Povarov Cycloaddition Reaction: Starting from commercially available p-toluidine, benzaldehyde, and trans-methyl-isoeugenol, a Povarov cycloaddition reaction occurs. This reaction forms an intermediate.
N-Furoylation Process: The intermediate undergoes N-furoylation to yield the final compound.
- The reaction conditions may include the use of specific catalysts (such as BF3·OEt2), microwave irradiation, and green oxidative systems (e.g., I2-DMSO) .
Chemical Reactions Analysis
Oxidation and Aromatization: The oxidative dehydrogenation aromatization step converts the intermediate into the final quinoline derivative.
Common Reagents: BF3·OEt2, I2, DMSO, and other solvents.
Major Products: The target compound itself, which exhibits increased lipophilicity and permeability.
Scientific Research Applications
Medicine: These derivatives are relevant therapeutic agents. They may serve as NF-κB inhibitors (useful in anticancer drug research), retinoid nuclear modulators (for metabolic and immunological diseases), and anti-inflammatory agents.
Industry: Quinoline-based compounds find applications in functional materials, such as dyes for solar cells.
Mechanism of Action
- The exact mechanism of action for this specific compound would require further research. its biological effects likely involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
- Similar compounds include other diarylquinolines, which share the quinoline core but differ in substituents. Each compound may exhibit distinct biological activities.
- For a comprehensive comparison, further investigation into related compounds is necessary.
Properties
Molecular Formula |
C29H29N3O4 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C29H29N3O4/c1-34-22-11-9-21(10-12-22)31-14-16-32(17-15-31)29(33)24-19-26(30-25-7-5-4-6-23(24)25)20-8-13-27(35-2)28(18-20)36-3/h4-13,18-19H,14-17H2,1-3H3 |
InChI Key |
WHPFGBZDWQBTQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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